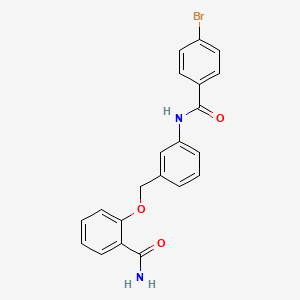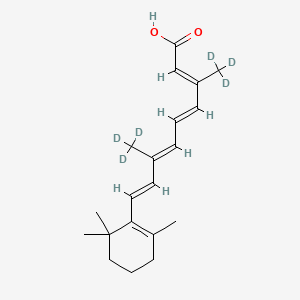
Retinoic acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retinoic acid-d6 is a deuterated form of retinoic acid, a metabolite of vitamin A. It is structurally similar to retinoic acid but contains six deuterium atoms, which makes it useful in various scientific research applications, particularly in studies involving mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of retinoic acid-d6 typically involves the deuteration of retinoic acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The deuteration process is carefully monitored to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Retinoic acid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced to retinol-d6.
Substitution: The deuterium atoms can be replaced with hydrogen under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
Oxidation: Various oxidized metabolites of this compound.
Reduction: Retinol-d6.
Substitution: Hydrogenated forms of retinoic acid.
Applications De Recherche Scientifique
Retinoic acid-d6 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of retinoic acid and its metabolites.
Biology: Studied for its role in cell differentiation and development.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Used in the formulation of cosmetics and skincare products.
Mécanisme D'action
Retinoic acid-d6 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis. The deuterium atoms do not significantly alter the biological activity of the compound, allowing it to function similarly to retinoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
Retinoic acid: The non-deuterated form of retinoic acid-d6.
Retinol: The alcohol form of vitamin A.
Isotretinoin: A stereoisomer of retinoic acid used in the treatment of severe acne.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis of retinoic acid and its metabolites.
Propriétés
Formule moléculaire |
C20H28O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-3,7-bis(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i1D3,2D3 |
Clé InChI |
SHGAZHPCJJPHSC-OKNVBTJJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C([2H])([2H])[2H])/C=C/C1=C(CCCC1(C)C)C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


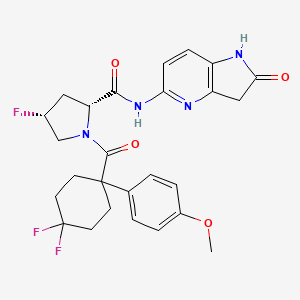
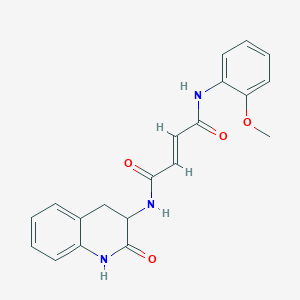
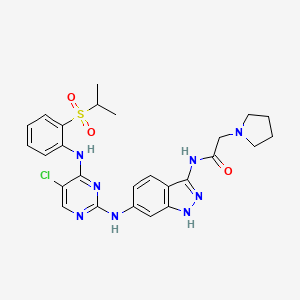

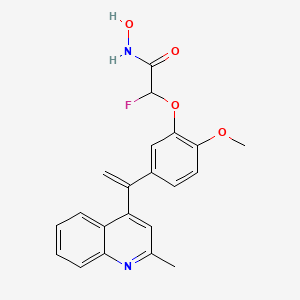
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
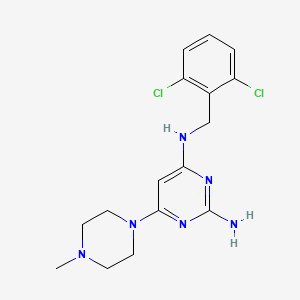
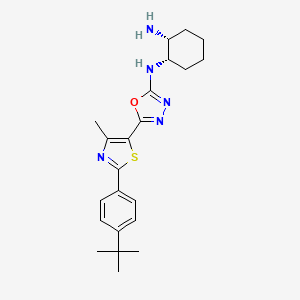
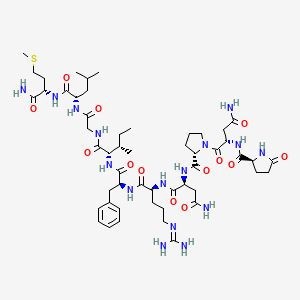
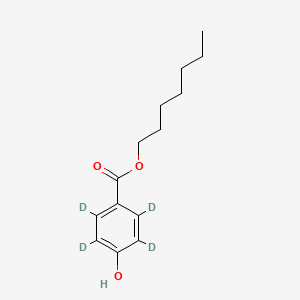


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
